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Abstract

This technical guide provides a comprehensive overview of phenylmorpholine-based
compounds, focusing on their role as phenmetrazine analogs and their activity as monoamine
neurotransmitter releasing agents. Phenmetrazine (3-methyl-2-phenylmorpholine) is a
psychostimulant with a history of use as an anorectic, acting primarily as a norepinephrine-
dopamine releasing agent (NDRA).[1] This document explores the chemical properties,
pharmacology, and structure-activity relationships within this class. While specific quantitative
pharmacological data for (R)-3-phenylmorpholine is not extensively available in peer-
reviewed literature, this guide will leverage data from the parent compound, 2-
phenylmorpholine, and the archetypal analog, phenmetrazine, to provide a robust framework
for understanding its expected activity. Detailed experimental protocols for characterizing these
compounds at monoamine transporters are provided, alongside visualizations of key pathways
and workflows to support further research and development.

Introduction: The Phenylmorpholine Scaffold

The substituted phenylmorpholine chemical class gained prominence with the synthesis of
phenmetrazine in 1952.[1] Initially marketed as an appetite suppressant under the trade name
Preludin, it was later withdrawn due to its significant potential for misuse.[1] Chemically,
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phenmetrazine is a substituted amphetamine where the terminal amine is incorporated into a
morpholine ring.[1] Compounds in this class primarily act as monoamine releasing agents,
modulating the levels of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, with
generally weak effects on serotonin (5-HT).[1][2]

This mechanism of action is central to their stimulant and anorectic effects. The rigid
morpholine ring structure imparts distinct pharmacological properties compared to more flexible
phenethylamines. Understanding the structure-activity relationships (SAR) of this scaffold is
crucial for designing novel compounds with tailored selectivity and potency for therapeutic
applications, such as treatments for ADHD, obesity, and substance use disorders.

Chemical and Pharmacological Profile

The core structure of this class is 2-phenylmorpholine. Substitutions on the phenyl ring, the
morpholine ring, and the nitrogen atom significantly alter the pharmacological profile. This
guide focuses on the comparison between the parent structure and the well-characterized
analog, phenmetrazine, to infer the properties of (R)-3-phenylmorpholine.

Data Presentation

The following tables summarize the chemical properties and in vitro pharmacology of key
reference compounds.

Table 1: Chemical Properties of Phenylmorpholine Analogs

Molar Mass ( g/mol

Compound Name Parent Structure Chemical Formula
2-Phenylmorpholine C10H13NO 163.220

] 3-methyl-2-
Phenmetrazine C11H1sNO 177.247[3]

phenylmorpholine

(R)-3-
Phenylmorpholine

C10H13NO 163.220

Table 2: Comparative Monoamine Release Potency (ECso nM) in Rat Brain Synaptosomes
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ECso (half-maximal effective concentration) values indicate the concentration of the compound
required to elicit 50% of the maximal neurotransmitter release. A lower value signifies higher

potency.
. Norepinephrine .

Dopamine (DA) Serotonin (5-HT)
Compound (NE) Release ECso

Release ECso (nM) Release ECso (nM)

(nM)
d-Amphetamine 5.8-24.8 6.6 - 10.2 698 - 1,765
2-Phenylmorpholine 86 79 20,260
Phenmetrazine 70-131 29-50.4 7,765 - >10,000
) 1,457 ((+)-

Pseudophenmetrazine ) 514 >10,000

enantiomer)
3-

43 30 2,558[4]

Fluorophenmetrazine

Data for d-Amphetamine, 2-Phenylmorpholine, Phenmetrazine, and Pseudophenmetrazine
sourced from reference[5][6].

As shown in Table 2, both 2-phenylmorpholine and phenmetrazine are potent releasing agents
for dopamine and norepinephrine, with significantly less activity at the serotonin transporter.[5]
This NE/DA selectivity is a hallmark of this class. The addition of a methyl group at the 3-
position (phenmetrazine) appears to slightly increase norepinephrine release potency while
modestly decreasing dopamine release potency compared to the parent 2-phenylmorpholine.
[5] The stereochemistry is also critical; for instance, (+)-phenmetrazine is approximately five
times more potent than (-)-phenmetrazine in producing cocaine-like discriminative stimulus
effects, which correlates with its greater potency as a dopamine releaser.[7]

Visualizing Mechanisms and Workflows
Signaling Pathway

The primary mechanism of action for phenmetrazine analogs is the reversal of monoamine
transporter function. These compounds are substrates for the dopamine transporter (DAT) and
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norepinephrine transporter (NET), leading to non-vesicular efflux of neurotransmitters from the
presynaptic terminal into the synapse.[8]
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Figure 1. Mechanism of Monoamine Release by Phenylmorpholines
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Figure 3: Workflow for Monoamine Transporter Uptake Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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